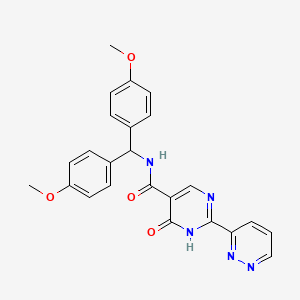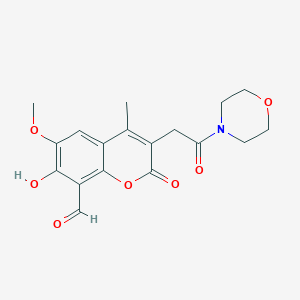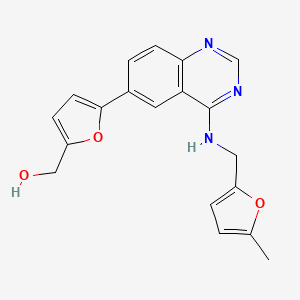
MLT-748
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MLT-748 es un inhibidor alostérico potente, selectivo y de la proteína 1 de translocación del linfoma de tejido linfoide asociado a la mucosa (MALT1). Se une al bolsillo alostérico Trp580 de MALT1 con un valor de IC50 de 5 nM . MALT1 es una paracaspasasa que juega un papel crucial en la vía de señalización de activación del factor nuclear kappa B (NF-κB), lo que convierte a this compound en un compuesto significativo en la investigación inmunológica y del cáncer .
Aplicaciones Científicas De Investigación
MLT-748 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de MALT1 y sus efectos en diversas vías bioquímicas.
Biología: Se emplea en la investigación para comprender el papel de MALT1 en la señalización y función de las células inmunitarias.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento de cánceres, particularmente aquellos que involucran señalización de NF-κB desregulada, como el linfoma difuso de células B grandes.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a MALT1 y vías relacionadas.
Mecanismo De Acción
MLT-748 ejerce sus efectos al unirse al bolsillo alostérico Trp580 de MALT1, inhibiendo así su actividad proteolítica. Esta unión bloquea MALT1 en una conformación inactiva, evitando que escinde sus sustratos. La inhibición de MALT1 conduce a la supresión de la señalización de NF-κB, que es crucial para la supervivencia y proliferación de ciertas células cancerosas .
Análisis Bioquímico
Biochemical Properties
MLT-748 interacts with various enzymes, proteins, and other biomolecules. It is known to bind by displacing the side chain of Trp580, locking the protease in an inactive conformation . This interaction with the MALT1 paracaspase is central for lymphocyte antigen-dependent responses, including NF-κB activation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to rescue NF-κB and JNK signaling in patient lymphocytes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to MALT1 in the allosteric Trp580 pocket, which results in the locking of the protease in an inactive conformation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de MLT-748 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores para formar el producto final. La ruta sintética exacta y las condiciones de reacción son propiedad y no se divulgan públicamente en detalle. se sabe que la síntesis implica el uso de varios reactivos orgánicos y catalizadores en condiciones controladas para lograr una alta pureza y rendimiento .
Métodos de producción industrial
La producción industrial de this compound probablemente siga una ruta sintética similar a la síntesis de laboratorio, pero a mayor escala. Esto implica optimizar las condiciones de reacción, aumentar la escala de las reacciones y garantizar la calidad y pureza constantes del producto final. El proceso de producción también incluye medidas estrictas de control de calidad para cumplir con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de reacciones
MLT-748 se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: También puede sufrir reacciones de reducción para producir formas reducidas.
Sustitución: This compound puede participar en reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Por lo general, se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Se pueden usar varios nucleófilos o electrófilos según la sustitución deseada.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos de this compound, cada uno con posibles actividades biológicas diferentes .
Comparación Con Compuestos Similares
Compuestos similares
MLT-747: Otro inhibidor alostérico de MALT1 con propiedades de unión similares.
Mepazine: Un inhibidor potente y selectivo de MALT1.
Thioridazine: Se une al mismo sitio que MLT-748 y MLT-747.
Singularidad de this compound
This compound es único debido a su alta potencia y selectividad para MALT1. Se une específicamente al bolsillo alostérico Trp580, lo que lo convierte en una herramienta valiosa para estudiar las vías relacionadas con MALT1 y desarrollar terapias dirigidas .
Propiedades
IUPAC Name |
1-[2-chloro-7-[(1R,2R)-1,2-dimethoxypropyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N9O3/c1-10(32-2)17(33-3)16-13(9-22-15-7-14(21)28-29(15)16)27-19(31)26-11-6-12(20)18(23-8-11)30-24-4-5-25-30/h4-10,17H,1-3H3,(H2,26,27,31)/t10-,17+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKQLNDPUQSZBJW-QGHHPUGFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)Cl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N9O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does MLT-748 interact with its target, MALT1, and what are the downstream effects of this interaction?
A: While the provided research papers [, ] do not delve into the specific binding interactions between this compound and MALT1, they highlight that this compound acts as a MALT1 protease inhibitor. Inhibiting MALT1 protease activity disrupts the downstream signaling cascade. Typically, MALT1, as part of the CARMA-BCL10-MALT1 signaling complex, activates NF-κB, a protein complex involved in cellular responses to stress, inflammation, and cell survival []. This inhibition consequently diminishes NF-κB activity, potentially leading to decreased DNA repair and increased immunogenic cell death in cancer cells [].
Q2: What is the evidence that MALT1 inhibition by compounds like this compound could be beneficial in treating TNBC?
A: Research suggests that high MALT1 expression correlates with doxorubicin resistance in TNBC cell lines []. Beecher et al. demonstrated that this compound treatment, alongside doxorubicin, led to decreased cell viability and increased apoptosis in TNBC cells []. This finding suggests that MALT1 inhibition can re-sensitize resistant TNBC cells to chemotherapy, potentially improving treatment outcomes. Furthermore, the study indicated that MALT1 inhibition increases the expression of calreticulin (CRT) in response to doxorubicin [], a protein associated with immunogenic cell death, highlighting a potential mechanism for enhanced anti-tumor immunity.
Q3: What are the limitations of the existing research on this compound, and what future research directions are warranted?
A: While the initial findings on this compound are promising, the provided research [, ] only provides a preliminary understanding. Further investigations are needed to elucidate the precise molecular mechanisms of this compound's interaction with MALT1, its pharmacokinetic properties, and its efficacy and safety profile in preclinical and clinical settings. Future research should focus on:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide](/img/structure/B609103.png)
![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)




![5-(15-fluoro-8-oxa-3,10-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2(7),3,5,11(16),12,14-heptaen-4-yl)-2-(4-fluorophenyl)-N-methyl-6-[methyl(methylsulfonyl)amino]-1-benzofuran-3-carboxamide](/img/structure/B609114.png)





